molecular formula C6H5BrO2 B8106787 5-bromo-3-methyl-2H-pyran-2-one

5-bromo-3-methyl-2H-pyran-2-one

Cat. No.: B8106787
M. Wt: 189.01 g/mol
InChI Key: YNSFWEGTKPQDSF-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2H-pyran-2-one is a heterocyclic organic compound that features a six-membered ring containing both oxygen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-2H-pyran-2-one typically involves the bromination of 3-methyl-2H-pyran-2-one. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of de-brominated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-methyl-2H-pyran-2-one derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 3-methyl-2H-pyran-2-one.

Scientific Research Applications

5-Bromo-3-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-2H-pyran-2-one largely depends on its interaction with biological targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The pyran ring structure allows for potential interactions with various molecular pathways, making it a versatile compound for research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2H-pyran-2-one: Lacks the methyl group, which can influence its reactivity and applications.

    3-Methyl-2H-pyran-2-one:

    5-Bromo-3-methyl-2H-chromen-2-one: Contains an additional benzene ring, which can significantly alter its chemical behavior and applications.

Uniqueness

5-Bromo-3-methyl-2H-pyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the pyran ring

Properties

IUPAC Name

5-bromo-3-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFWEGTKPQDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=COC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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